molecular formula C13H19N B1530793 3,3-Dimethyl-4-(m-tolyl)pyrrolidine CAS No. 1783464-14-1

3,3-Dimethyl-4-(m-tolyl)pyrrolidine

Cat. No. B1530793
CAS RN: 1783464-14-1
M. Wt: 189.3 g/mol
InChI Key: ZGEJNQOSBDXYIU-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-(m-tolyl)pyrrolidine, also known as DMP, is a cyclic amine compound that is commonly used in synthetic organic chemistry. It is a versatile building block for a variety of synthetic processes, and has been used in the synthesis of many different compounds, including pharmaceuticals, agrochemicals, and polymers. DMP has been studied extensively for its potential application in various scientific research and laboratory experiments.

Scientific Research Applications

Medicinal Chemistry: Enhancing Pharmacokinetic Properties

The pyrrolidine ring, a core structure in 3,3-Dimethyl-4-(m-tolyl)pyrrolidine , is widely used in medicinal chemistry to improve pharmacokinetic properties of drug candidates. The saturated five-membered ring structure contributes to the stereochemistry of molecules and allows for efficient exploration of pharmacophore space due to its sp3 hybridization .

Drug Design: Target Selectivity

In drug design, the pyrrolidine scaffold is employed to achieve target selectivity. The presence of the pyrrolidine ring in bioactive molecules has been associated with selective binding to target proteins, which is crucial for the development of new medications with fewer side effects .

Organic Electronics: Aggregation-Induced Emission

Tolyl-substituted compounds, such as 3,3-Dimethyl-4-(m-tolyl)pyrrolidine , can exhibit aggregation-induced emission (AIE). This property is significant in the field of organic electronics, particularly for the development of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Chemical Sensing: Fluorescence-Based Sensors

The AIE characteristic of tolyl-substituted compounds also makes them suitable for use in fluorescence-based chemical sensors. These sensors can detect various substances and environmental changes, providing valuable data in real-time monitoring applications .

Synthesis of Deuterium-Labeled Compounds

3,3-Dimethyl-4-(m-tolyl)pyrrolidine: can be used in the synthesis of deuterium-labeled compounds. These isotopically labeled compounds are essential in studying the pharmacokinetics and metabolic pathways of drugs, as well as in understanding their adverse effects .

Structure-Activity Relationship (SAR) Studies

The pyrrolidine ring’s versatility allows for extensive SAR studies. By modifying the substituents on the pyrrolidine ring, researchers can systematically investigate the effects on biological activity and optimize drug candidates for better efficacy and safety .

Mechanism of Action

properties

IUPAC Name

3,3-dimethyl-4-(3-methylphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10-5-4-6-11(7-10)12-8-14-9-13(12,2)3/h4-7,12,14H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEJNQOSBDXYIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CNCC2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-4-(m-tolyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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